LY210073

Description

Properties

IUPAC Name |

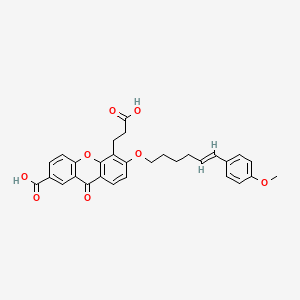

5-(2-carboxyethyl)-6-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]-9-oxoxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O8/c1-36-21-10-7-19(8-11-21)6-4-2-3-5-17-37-25-15-12-23-28(33)24-18-20(30(34)35)9-14-26(24)38-29(23)22(25)13-16-27(31)32/h4,6-12,14-15,18H,2-3,5,13,16-17H2,1H3,(H,31,32)(H,34,35)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTBGOLFCYOWSV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148291-65-0 | |

| Record name | LY 210073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148291650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

LY2109761 in Pancreatic Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2109761 is a potent small molecule inhibitor that dually targets the transforming growth factor-β (TGF-β) type I (TβRI) and type II (TβRII) serine/threonine kinase receptors. In the context of pancreatic cancer, a malignancy characterized by a dense desmoplastic stroma and inherent resistance to conventional therapies, LY2109761 has demonstrated significant preclinical efficacy. This technical guide delineates the mechanism of action of LY2109761 in pancreatic cancer, presenting key preclinical data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved. The primary mechanism of LY2109761 revolves around the inhibition of the TGF-β signaling pathway, a critical driver of tumor progression, metastasis, and immunosuppression in pancreatic cancer. By blocking this pathway, LY2109761 impedes cancer cell migration, invasion, and anchorage-independent growth, while also sensitizing cancer cells to apoptosis. Furthermore, its activity extends to the tumor microenvironment, suggesting a broader impact on the complex interplay between cancer cells and stromal components.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway is a pivotal regulator of cellular processes that becomes dysregulated in pancreatic cancer, switching from a tumor-suppressive to a tumor-promoting role.[1]

1.1. The TGF-β Signaling Cascade

TGF-β ligands initiate signaling by binding to and bringing together TβRI and TβRII receptors on the cell surface. This leads to the phosphorylation and activation of TβRI by the constitutively active TβRII. Activated TβRI then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and angiogenesis.[2]

1.2. LY2109761 as a Dual TβRI/II Inhibitor

LY2109761 functions as a competitive inhibitor of ATP at the kinase domains of both TβRI and TβRII. This dual inhibition effectively blocks the initiation of the TGF-β signaling cascade. The primary molecular consequence of LY2109761 activity is the suppression of Smad2 phosphorylation, a key downstream marker of pathway activation. Studies have shown that in pancreatic cancer cells with constitutively active TGF-β signaling, LY2109761 robustly reduces the levels of phosphorylated Smad2.

Diagram: TGF-β Signaling Pathway and the Action of LY2109761

Caption: TGF-β signaling and LY2109761 inhibition.

Preclinical Efficacy of LY2109761 in Pancreatic Cancer

The anti-tumor effects of LY2109761 have been evaluated in various preclinical models of pancreatic cancer, demonstrating its potential to inhibit key processes of cancer progression.

2.1. In Vitro Studies

-

Inhibition of Anchorage-Independent Growth: LY2109761 has been shown to significantly inhibit the ability of pancreatic cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.[3][4]

-

Suppression of Cell Migration and Invasion: Treatment with LY2109761 effectively reduces both basal and TGF-β-induced migration and invasion of pancreatic cancer cells.[3][4]

-

Induction of Anoikis: LY2109761 promotes anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix, thereby preventing metastatic dissemination.[3][4]

| In Vitro Assay | Cell Line | Treatment | Endpoint | Result | Reference |

| Soft Agar Growth | L3.6pl/GLT | LY2109761 | Colony Formation | Significant Inhibition | [3][4] |

| Migration Assay | L3.6pl/GLT | LY2109761 | Cell Migration | Suppression of basal and TGF-β1-induced migration | [3][4] |

| Invasion Assay | L3.6pl/GLT | LY2109761 | Cell Invasion | Suppression of basal and TGF-β1-induced invasion | [3][4] |

| Anoikis Assay | L3.6pl/GLT | LY2109761 | Apoptosis | Induction of anoikis | [3][4] |

2.2. In Vivo Studies

In an orthotopic murine model of metastatic pancreatic cancer, LY2109761 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.[5]

-

Reduction of Primary Tumor Growth: While LY2109761 alone had a modest effect on primary tumor volume, its combination with a sub-therapeutic dose of gemcitabine resulted in a significant reduction in tumor burden.

-

Inhibition of Metastasis: A complete suppression of liver metastasis was observed in mice treated with LY2109761, highlighting its potent anti-metastatic properties. This effect is attributed to the inhibition of TGF-β signaling in both the cancer cells and the liver microenvironment.

-

Prolonged Survival: The combination of LY2109761 and gemcitabine significantly prolonged the survival of mice bearing orthotopic pancreatic tumors.[3]

| In Vivo Model | Treatment Group | Primary Tumor Volume | Metastasis | Median Survival | Reference |

| Orthotopic L3.6pl/GLT | Control | - | - | 31.5 days | |

| Orthotopic L3.6pl/GLT | Gemcitabine (sub-therapeutic) | Modest Reduction | - | - | |

| Orthotopic L3.6pl/GLT | LY2109761 (50 mg/kg) | Modest Reduction | Complete suppression of liver metastasis | - | |

| Orthotopic L3.6pl/GLT | LY2109761 + Gemcitabine | Significant Reduction | Reduced spontaneous abdominal metastases | Significantly Prolonged | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of LY2109761.

3.1. Cell Lines and Reagents

-

Cell Line: L3.6pl/GLT human pancreatic cancer cell line, which is highly metastatic and expresses luciferase and green fluorescent protein for in vivo imaging.

-

Compound: LY2109761 was provided by Eli Lilly and Co. and dissolved in a suitable vehicle for in vitro and in vivo administration.

-

Reagents: Recombinant human TGF-β1, Matrigel, and antibodies for Western blotting (p-Smad2, Smad2, etc.).

3.2. In Vitro Assays

-

Soft Agar Colony Formation Assay:

-

A base layer of 0.75% agar in complete medium is prepared in 6-well plates.

-

A top layer of 0.375% agar containing a single-cell suspension of L3.6pl/GLT cells (e.g., 5 x 10³ cells/well) and varying concentrations of LY2109761 is overlaid.

-

Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for approximately 2-3 weeks.

-

Colonies are stained with crystal violet and counted.

-

-

Migration and Invasion Assays:

-

Transwell inserts with 8.0-μm pore size are used. For invasion assays, the inserts are pre-coated with Matrigel.

-

L3.6pl/GLT cells are seeded in the upper chamber in serum-free medium with or without LY2109761.

-

The lower chamber contains a chemoattractant (e.g., complete medium or TGF-β1).

-

After incubation (e.g., 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.

-

Migrated/invaded cells on the lower surface are fixed, stained, and counted.

-

Diagram: Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro functional assays.

3.3. In Vivo Orthotopic Mouse Model

-

Animal Model: Athymic nude mice are used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: L3.6pl/GLT cells (e.g., 1 x 10⁶ in 50 µL of PBS) are surgically injected into the pancreas of anesthetized mice.

-

Treatment Regimen: Treatment begins after tumor establishment (e.g., 7 days post-implantation). LY2109761 is administered orally (e.g., 50 mg/kg daily), and gemcitabine is administered intraperitoneally (e.g., 25 mg/kg, twice weekly).

-

Tumor Monitoring: Primary tumor growth and metastasis are monitored weekly using in vivo bioluminescence or fluorescence imaging.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and primary tumors and major organs (liver, lungs, etc.) are harvested for histological analysis and assessment of metastasis. Survival is monitored in a separate cohort.

Diagram: Orthotopic Pancreatic Cancer Mouse Model Workflow

Caption: Workflow for the in vivo orthotopic model.

Conclusion and Future Directions

LY2109761 represents a promising therapeutic strategy for pancreatic cancer by targeting the fundamental role of TGF-β signaling in tumor progression and metastasis. The preclinical data strongly support its mechanism of action as a dual TβRI/II inhibitor, leading to the suppression of key malignant phenotypes. The synergistic effect observed with gemcitabine suggests that combining TGF-β inhibition with conventional chemotherapy could be a valuable approach to overcoming therapeutic resistance in pancreatic cancer.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to respond to LY2109761 therapy.

-

Investigating the role of LY2109761 in modulating the tumor immune microenvironment.

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of LY2109761 in combination with current standard-of-care regimens for pancreatic cancer.

This in-depth technical guide provides a comprehensive overview of the mechanism of action of LY2109761 in pancreatic cancer, offering a valuable resource for researchers and clinicians working towards developing more effective treatments for this devastating disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TGFβ Signaling in the Pancreatic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TGFβ-mediated signaling and transcriptional regulation in pancreatic development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Investigating TGF-β Pathway Inhibition in Glioblastoma Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat, largely due to the presence of a subpopulation of therapy-resistant glioblastoma stem cells (GSCs). The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of GSC maintenance, self-renewal, invasion, and immunosuppression, making it a prime therapeutic target. This technical guide provides an in-depth overview of the TGF-β pathway in GSCs and methodologies to investigate its inhibition. We present detailed experimental protocols for key assays, summarize quantitative data on the effects of various inhibitors, and provide visual representations of signaling pathways and experimental workflows to aid in the design and execution of research in this critical area of oncology.

The TGF-β Signaling Pathway in Glioblastoma Stem Cells

The TGF-β signaling cascade plays a multifaceted role in glioblastoma pathogenesis. In GSCs, this pathway is frequently hyperactivated, contributing to their malignant phenotype.[1][2] The canonical pathway is initiated by the binding of TGF-β ligands (TGF-β1, TGF-β2, or TGF-β3) to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1] This activated receptor complex phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell proliferation, invasion, and stemness.[1][2] Key downstream targets include genes that promote a mesenchymal phenotype and suppress anti-tumor immune responses.[1][3]

Caption: Canonical TGF-β signaling pathway in glioblastoma stem cells.

Therapeutic Inhibition of the TGF-β Pathway

Several small molecule inhibitors and antibodies targeting different components of the TGF-β pathway have been investigated for their anti-glioblastoma activity. These inhibitors primarily target the TGF-β ligands, their receptors, or downstream signaling kinases.

| Inhibitor | Target | Type |

| Galunisertib (LY2157299) | TGFβRI (ALK5) | Small Molecule Inhibitor |

| LY2109761 | TGFβRI/II | Small Molecule Inhibitor |

| SD-208 | TGFβRI | Small Molecule Inhibitor |

| SB-431542 | TGFβRI (ALK5) | Small Molecule Inhibitor |

| ISTH1047 | TGF-β1 mRNA | Antisense Oligonucleotide |

| ISTH0047 | TGF-β2 mRNA | Antisense Oligonucleotide |

Quantitative Effects of TGF-β Pathway Inhibitors on Glioblastoma Stem Cells

The efficacy of TGF-β pathway inhibitors has been quantified in various preclinical studies using GSC models. The following tables summarize key quantitative data from these investigations.

Table 3.1: In Vitro Efficacy of TGF-β Inhibitors on GSC Viability and Self-Renewal

| Inhibitor | GSC Line | Assay | Endpoint | Result | Reference |

| Simvastatin | G34 | Cell Viability | IC50 | ~3 µM | [4] |

| LY2109761 | NMA-23 | Neurosphere Formation | Number of Neurospheres | Significant reduction with 10 µM | [2] |

| LY2109761 | U87MG | Clonogenic Survival | Surviving Fraction | Dose-dependent decrease | [2] |

| Galunisertib | Various HCC cell lines | Cell Invasion/Migration | Inhibition | Effective at 1-10 nM | [5] |

Note: Data for some inhibitors specifically in GSC lines is limited in the public domain. The provided data represents the most relevant findings from the search results.

Table 3.2: In Vivo Efficacy of TGF-β Inhibitors in Orthotopic GSC Xenograft Models

| Inhibitor | Animal Model | GSC Line | Treatment | Outcome | Reference |

| LY2109761 | Mouse | U87MG | LY2109761 + Radiation | Significantly prolonged survival vs. either treatment alone | [2] |

| Galunisertib + Lomustine | Patient | Recurrent GBM | Combination Therapy | No significant improvement in Overall Survival | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of TGF-β pathway inhibition in GSCs.

Neurosphere Formation Assay

This assay is a gold-standard method for assessing the self-renewal capacity of GSCs.

Materials:

-

GSC-neuropsheres

-

Accutase

-

DMEM/F12 basal medium

-

B27 supplement

-

N2 supplement

-

Recombinant human EGF (20 ng/mL)

-

Recombinant human bFGF (20 ng/mL)

-

Heparin (2 µg/mL)

-

96-well low-attachment plates

-

TGF-β pathway inhibitor of interest

Protocol:

-

Cell Dissociation: Collect neurospheres by centrifugation (e.g., 200 x g for 5 minutes). Aspirate the supernatant and add Accutase. Incubate at 37°C for 5-10 minutes, gently triturating every 2-3 minutes to obtain a single-cell suspension.

-

Cell Counting: Neutralize Accutase with basal medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue.

-

Plating: Plate the single cells in 96-well low-attachment plates at a clonal density (e.g., 100-500 cells/well) in complete neurosphere medium.

-

Inhibitor Treatment: Add the TGF-β inhibitor at various concentrations to the appropriate wells. Include a vehicle control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Quantification: Count the number of neurospheres formed in each well under a microscope. Often, a size threshold is applied (e.g., >50 µm in diameter) to distinguish true spheres from cell clumps. Data is typically presented as the number of neurospheres per well or as a percentage of the control.

Caption: Workflow for the neurosphere formation assay.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

GSCs cultured as a monolayer or in neurospheres

-

96-well tissue culture plates (clear bottom)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

TGF-β pathway inhibitor of interest

Protocol:

-

Cell Plating: For adherent GSCs, seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of culture medium. For neurospheres, dissociate to single cells and plate at a similar density. Allow cells to adhere or reform small spheres overnight.

-

Inhibitor Treatment: Add the TGF-β inhibitor at various concentrations in a final volume of 200 µL per well. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value of the inhibitor.

Western Blotting for Phospho-SMAD2

This technique is used to detect the phosphorylation of SMAD2, a key indicator of TGF-β pathway activation.

Materials:

-

GSCs

-

TGF-β ligand (e.g., TGF-β1) for stimulation

-

TGF-β pathway inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-SMAD2 (Ser465/467), rabbit anti-SMAD2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL detection reagent

Protocol:

-

Cell Treatment: Plate GSCs and treat with the TGF-β inhibitor for a specified time, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include appropriate controls (untreated, vehicle, TGF-β1 only).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-SMAD2, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total SMAD2 and a loading control to normalize the p-SMAD2 signal.

In Vivo Orthotopic Glioblastoma Stem Cell Xenograft Model

This model is crucial for evaluating the in vivo efficacy of TGF-β inhibitors.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

GSCs expressing a reporter gene (e.g., luciferase)

-

Stereotactic surgery equipment

-

TGF-β pathway inhibitor formulated for in vivo use

Protocol:

-

Cell Preparation: Harvest and resuspend luciferase-expressing GSCs in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.

-

Stereotactic Intracranial Injection: Anesthetize the mouse and secure it in a stereotactic frame. Create a small burr hole in the skull at specific coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject the GSC suspension into the brain parenchyma (e.g., at a depth of 3 mm).

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) at regular intervals (e.g., weekly).

-

Inhibitor Treatment: Once tumors are established (detectable by imaging), randomize the mice into treatment and control groups. Administer the TGF-β inhibitor and vehicle control according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Assessment:

-

Tumor Growth: Continue to monitor tumor volume by imaging.

-

Survival: Monitor the mice for signs of neurological deficits or distress and record the date of euthanasia or death.

-

Histology: At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor morphology, proliferation (e.g., Ki-67 staining), and target engagement (e.g., p-SMAD2 staining).

-

-

Data Analysis: Compare tumor growth rates and survival curves between the treatment and control groups using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis for survival).

Caption: Workflow for an in vivo orthotopic GSC xenograft study.

Conclusion

The TGF-β signaling pathway is a pivotal driver of glioblastoma stem cell pathobiology. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to effectively investigate the therapeutic potential of TGF-β pathway inhibitors. Rigorous and standardized methodologies are essential for generating reproducible data that can be translated into novel and effective treatments for this devastating disease. Future research should focus on identifying predictive biomarkers for inhibitor response and exploring rational combination therapies to overcome resistance and improve patient outcomes.

References

- 1. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]

- 4. Statins affect human glioblastoma and other cancers through TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

LY2109761: A Technical Guide for Investigating Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions, most notably in cancer progression and metastasis.[1][2] A key signaling pathway governing EMT is the Transforming Growth Factor-β (TGF-β) pathway.[3][4][5] Dysregulation of this pathway can lead to the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, promoting cell migration, invasion, and resistance to therapy.[1][5] LY2109761 has emerged as a critical research tool for elucidating the mechanisms of EMT. This small molecule acts as a potent and selective dual inhibitor of TGF-β receptor type I (TβRI) and type II (TβRII) kinases, effectively blocking the downstream signaling cascade.[6][7][8] This technical guide provides an in-depth overview of LY2109761, its mechanism of action, and detailed protocols for its application in EMT research.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

LY2109761 exerts its effects by competitively binding to the ATP-binding pocket of the TβRI and TβRII kinase domains.[9] This prevents the phosphorylation and activation of the receptors, thereby inhibiting the canonical Smad-dependent and non-Smad signaling pathways.[7][9]

In the canonical pathway, TGF-β ligand binding to TβRII induces the recruitment and phosphorylation of TβRI. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3] Phosphorylated Smad2/3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[3] LY2109761 directly inhibits the phosphorylation of Smad2, a hallmark of its activity.[6][7][10]

TGF-β signaling also activates non-Smad pathways, including the Ras/MAPK, PI3K/Akt, and Rho GTPase pathways, which contribute to the complex cellular responses during EMT.[3][4] By inhibiting the initial receptor activation, LY2109761 effectively abrogates both Smad-dependent and -independent signaling cascades initiated by TGF-β.[9]

Caption: Mechanism of action of LY2109761 in the TGF-β signaling pathway.

Quantitative Data

The efficacy of LY2109761 has been quantified in various studies, demonstrating its potent inhibitory activity.

| Parameter | Value | Assay Type | Reference |

| Ki (TβRI) | 38 nM | Cell-free kinase assay | [6][7][8] |

| Ki (TβRII) | 300 nM | Cell-free kinase assay | [6][7][8] |

| IC50 (TβRI) | 69 nM | Enzymatic assay | [9] |

In vitro studies have established effective concentrations of LY2109761 for inhibiting EMT-related processes in various cancer cell lines.

| Cell Line | Process Inhibited | Effective Concentration | Reference |

| HepG2 | Cell Migration | 0.01 µM | [10] |

| HepG2 | Cell Invasion | 0.01 µM | [10] |

| HepG2 | Down-regulation of p-Smad-2 | 0.1 - 100 µM | [10] |

| L3.6pl/GLT | Low-anchorage growth | 2 µM (~33% inhibition), 20 µM (~73% inhibition) | [6] |

| L3.6pl/GLT | Migration and Invasion | 1 nM (significant blockage) | [6] |

| E4 (murine carcinoma) | Smad2 phosphorylation | 2 µM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of LY2109761 on EMT.

Western Blot Analysis for EMT Markers and Signaling Proteins

This protocol is for assessing changes in protein expression levels of epithelial markers (e.g., E-cadherin), mesenchymal markers (e.g., Vimentin, N-cadherin), and key signaling molecules (e.g., p-Smad2, total Smad2).[12][13][14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for E-cadherin, Vimentin, N-cadherin, p-Smad2, Smad2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of LY2109761 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). If studying TGF-β induced EMT, pre-treat with LY2109761 for 1-2 hours before adding TGF-β1 (e.g., 5-10 ng/mL).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like β-actin.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of LY2109761 on the collective migration of a cell population.[10][16][17][18]

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips or a specialized scratch tool

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in a plate to form a confluent monolayer.

-

Pre-treatment: Pre-treat the monolayer with different concentrations of LY2109761 for the desired time.

-

Scratching: Create a uniform "wound" or "scratch" in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with PBS to remove dislodged cells.

-

Treatment: Add fresh media containing the respective concentrations of LY2109761.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 36 hours).

-

Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of LY2109761 on this process.[10][18][19]

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or a similar basement membrane extract

-

Serum-free and serum-containing media

-

Cotton swabs

-

Methanol or another fixative

-

Crystal violet or another suitable stain

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell membrane with the diluted Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of LY2109761 and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for invasion but not proliferation (e.g., 24-48 hours).

-

Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Imaging and Quantification: Capture images of the stained cells and count the number of invaded cells per field of view.

Caption: A typical experimental workflow for studying EMT with LY2109761.

Logical Relationships in EMT Inhibition by LY2109761

The inhibitory effect of LY2109761 on EMT can be visualized as a logical cascade of events.

Caption: Logical cascade of LY2109761's inhibitory effects on EMT.

Conclusion

LY2109761 is an invaluable tool for researchers investigating the role of TGF-β signaling in the epithelial-mesenchymal transition. Its well-characterized mechanism of action and potent inhibitory effects allow for the precise dissection of the molecular events underlying EMT. By employing the standardized protocols outlined in this guide, scientists can effectively study the impact of TGF-β pathway inhibition on cancer cell biology, paving the way for the development of novel therapeutic strategies targeting metastasis and drug resistance.

References

- 1. An autocrine loop between TGF-β1 and the transcription factor Brachyury controls the transition of human carcinoma cells into a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epithelial–Mesenchymal Transition by Synergy between Transforming Growth Factor-β and Growth Factors in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sm-406.com [sm-406.com]

- 10. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Outgrowth of drug-resistant carcinomas expressing markers of tumor aggression after long term TβRI/II kinase inhibition with LY2109761 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of E-cadherin and vimentin correlates with metastasis formation in head and neck squamous cell carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Association of E-cadherin & vimentin expression with clinicopathological parameters in lingual squamous cell carcinomas & their role in incomplete epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Significance of E-cadherin and Vimentin as epithelial-mesenchymal transition markers in colorectal carcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell migration/invasion assays and their application in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Preclinical Profile of LY2109761 in Hepatocellular Carcinoma: A Technical Guide

Executive Summary

Hepatocellular Carcinoma (HCC) remains a significant global health challenge, with high mortality rates underscoring the need for novel therapeutic strategies.[1] The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical driver of HCC progression, promoting tumor growth, invasion, angiogenesis, and metastasis.[1][2][3] LY2109761 is a potent and selective small molecule inhibitor of the TGF-β type I and type II receptor (TβRI/II) kinases.[4][5][6] This document provides a comprehensive technical overview of the preclinical studies evaluating the mechanism of action and anti-tumor efficacy of LY2109761 in various in vitro and in vivo models of hepatocellular carcinoma. The findings demonstrate that LY2109761 effectively suppresses multiple facets of HCC progression, suggesting its potential as a therapeutic agent, particularly in combination with other treatments like transcatheter arterial chemoembolization (TACE).

Mechanism of Action

LY2109761 exerts its anti-tumor effects by comprehensively blocking the TGF-β signaling cascade. As a dual inhibitor of TβRI and TβRII, it prevents the initial phosphorylation events required for pathway activation.[6] This inhibition affects both the canonical Smad-dependent pathway and non-canonical signaling routes.

Inhibition of Canonical and Non-Canonical TGF-β Signaling

The primary mechanism of LY2109761 involves the inhibition of TGF-β receptor kinases, which in turn prevents the phosphorylation of the downstream effector protein Smad2.[1][7][8] This blockade of Smad2 activation is a central event that disrupts the nuclear translocation of Smad complexes and subsequent gene transcription responsible for the pro-oncogenic effects of TGF-β.

Beyond the canonical pathway, TGF-β signaling can also proceed through non-Smad pathways. Preclinical studies have shown that LY2109761 can inhibit the phosphorylation of several key proteins in these alternative routes, including Focal Adhesion Kinase (FAK), β1-integrin, MEK, ERK, and components of the PI3K/AKT/mTOR pathway.[9] Notably, its activity does not appear to alter the phosphorylation of p38 MAP kinase.[2] This multi-pronged inhibition disrupts cell adhesion, migration, and survival signals that are crucial for HCC progression.

References

- 1. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The TGF-β Pathway: A Pharmacological Target in Hepatocellular Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of TGF-β/SMAD Signaling in Hepatocellular Carcinoma: from Mechanism to Therapy and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New landscapes and horizons in hepatocellular carcinoma therapy | Aging [aging-us.com]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 7. Mechanism of action and efficacy of LY2109761, a TGF-β receptor inhibitor, targeting tumor microenvironment in liver cancer after TACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase activation profile associated with TGF-β-dependent migration of HCC cells: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Impact of Galunisertib on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key orchestrator of the immunosuppressive TME is the Transforming Growth Factor-beta (TGF-β) signaling pathway. Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase, has emerged as a promising therapeutic agent to remodel the TME and enhance anti-tumor immunity. This technical guide provides an in-depth analysis of galunisertib's mechanism of action and its multifaceted impact on the cellular and non-cellular components of the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action

Galunisertib exerts its effects by competitively inhibiting the ATP-binding site of the TGF-βRI (also known as ALK5) serine/threonine kinase.[1][2] This inhibition prevents the phosphorylation and activation of the downstream signaling mediators, SMAD2 and SMAD3.[1][2] Consequently, the formation of the SMAD2/3/SMAD4 complex and its translocation into the nucleus to regulate the transcription of target genes are abrogated.[3][4] By blocking this canonical TGF-β signaling cascade, galunisertib effectively neutralizes the pleiotropic effects of TGF-β within the TME, including immunosuppression, angiogenesis, fibrosis, and epithelial-to-mesenchymal transition (EMT).[1][5][6]

TGF-β Signaling Pathway Inhibition by Galunisertib

Caption: Galunisertib inhibits TGF-βRI (ALK5) kinase activity.

Impact on Immune Cells within the Tumor Microenvironment

Galunisertib significantly remodels the immune landscape of the TME by alleviating TGF-β-mediated immunosuppression and promoting anti-tumor immune responses.

Reversal of T-cell Suppression and Enhancement of Effector Function

TGF-β is a potent inhibitor of T-cell proliferation, activation, and effector function. Galunisertib has been shown to reverse the suppressive effects of TGF-β on CD8+ T cells, leading to increased proliferation and cytokine production, such as interferon-gamma (IFNγ) and granzyme B.[7][8]

Modulation of Regulatory T cells (Tregs)

TGF-β is crucial for the differentiation and suppressive function of Foxp3+ regulatory T cells (Tregs).[9] Galunisertib can abrogate Treg-mediated suppression of naïve T-cell proliferation, thereby diminishing their immunosuppressive capacity within the TME.[7][9] Studies have also indicated that galunisertib treatment can lead to a reduction in Treg populations in tumor-draining lymph nodes.[10][11]

Enhancement of Dendritic Cell (DC) Function

TGF-β can impair the maturation and antigen-presenting capacity of dendritic cells. By blocking TGF-β signaling, galunisertib can promote DC-mediated immunity.[10][11] Combination therapy of galunisertib with IL-15-activated DCs has been shown to enhance anti-tumor responses in preclinical models.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of galunisertib on various in vitro and in vivo parameters as reported in the literature.

Table 1: In Vitro Activity of Galunisertib

| Assay | Cell Line/System | Parameter | Galunisertib Concentration | Result | Reference |

| TGF-βRI Kinase Inhibition | - | IC50 | 56 nM | Potent inhibition | [2] |

| pSMAD2 Inhibition | 4T1-LP murine breast cancer | IC50 | 1.77 µM | Inhibition of TGF-β signaling | [12] |

| pSMAD2 Inhibition | EMT6-LM2 murine breast cancer | IC50 | 0.89 µM | Inhibition of TGF-β signaling | [12] |

| T-cell Proliferation | Human CD8+ T cells | - | 0.1 - 10 µM | Dose-dependent rescue from TGF-β1 suppression | [7] |

| Treg Suppression | Human Tregs & Naïve T cells | - | 1 - 10 µM | Reversal of Treg-mediated suppression | [7] |

| Cell Migration | U87MG human glioblastoma | - | Dose-dependent | Inhibition of TGF-β1 induced migration | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of Galunisertib

| Tumor Model | Mouse Strain | Treatment | Outcome | Reference |

| 4T1-LP Breast Cancer | BALB/c | 75 mg/kg BID | ~100% tumor growth inhibition, 50% complete regressions | [7] |

| 4T1-LP Breast Cancer | BALB/c | 150 mg/kg BID | 5/10 complete responders | [9] |

| CT26 Colon Carcinoma | BALB/c | Galunisertib + anti-PD-L1 | Improved tumor growth inhibition and complete regressions vs. monotherapy | [7] |

| Patient-Derived Xenografts (PDX) | Nude mice | 75 mg/kg BID | Growth inhibition in 2/13 PDX models | [13] |

Table 3: Impact of Galunisertib on Immune Cell Populations in Tumors

| Tumor Model | Treatment | Immune Cell Change | Method | Reference |

| 4T1-LP Breast Cancer | 75 mg/kg BID | Modest increase in CD3+ and CD8+ T cells | Flow Cytometry | [7] |

| Murine Lymphoma | Galunisertib + IL-15-activated DCs | Downregulation of Tregs in tumor-draining lymph nodes | Flow Cytometry | [10] |

| Glioblastoma (clinical) | Galunisertib | Preserved CD4+ T cell counts | Flow Cytometry | [14] |

Detailed Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To assess the ability of galunisertib to reverse TGF-β-mediated suppression of T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD8+ T-cell isolation kit

-

Recombinant human TGF-β1

-

Anti-CD3/CD28 beads

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

Galunisertib

-

Complete RPMI media

-

96-well plates

Procedure:

-

Isolate naïve human CD8+ T cells from PBMCs.

-

Label the isolated CD8+ T cells with CFSE according to the manufacturer's protocol.

-

Seed 5 x 10^4 CFSE-labeled CD8+ T cells per well in a 96-well plate.

-

Add anti-CD3/anti-CD28 beads at a 1:1 bead-to-cell ratio to stimulate the T cells.

-

Treat the cells with recombinant TGF-β1 at a pre-determined suppressive concentration.

-

Add galunisertib at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Assess T-cell proliferation by measuring CFSE dilution using flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of galunisertib as a monotherapy or in combination with other agents.

Materials:

-

Appropriate mouse strain (e.g., BALB/c for 4T1 tumors)

-

Tumor cells (e.g., 4T1-LP murine breast cancer cells)

-

Galunisertib

-

Vehicle control (e.g., 1% HEC in 25 mM phosphate buffer, pH 2)

-

Calipers for tumor measurement

Procedure:

-

Inject 1 x 10^6 4T1-LP cells orthotopically into the mammary fat pad of female BALB/c mice.

-

Allow tumors to establish to a palpable size (e.g., ~100-300 mm³).

-

Randomize mice into treatment and control groups.

-

Administer galunisertib orally (e.g., 75 mg/kg, twice daily) or vehicle control for a specified period (e.g., 28 days).

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, tumors can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

Experimental Workflow for In Vivo Tumor Study

Caption: Workflow for an in vivo murine tumor model study.

Impact on the Extracellular Matrix and Fibrosis

TGF-β is a potent inducer of fibrosis, promoting the deposition of extracellular matrix (ECM) components by cancer-associated fibroblasts (CAFs). This fibrotic stroma can act as a physical barrier, impeding immune cell infiltration and drug delivery. Galunisertib has been shown to exert anti-fibrotic effects by attenuating the expression of fibrotic genes such as collagen-1a, alpha-smooth muscle actin (α-SMA), and fibronectin in dermal fibroblasts.[15][16] By mitigating fibrosis, galunisertib can potentially "normalize" the TME, making it more permissive to immune attack and other therapies.

Conclusion

Galunisertib represents a targeted therapeutic strategy that effectively counteracts the immunosuppressive and pro-tumoral effects of TGF-β within the tumor microenvironment. By inhibiting TGF-βRI, galunisertib unleashes anti-tumor immunity through the rejuvenation of T-cell function, modulation of regulatory T cells, and enhancement of dendritic cell activity. Furthermore, its anti-fibrotic properties contribute to the normalization of the TME, potentially improving the efficacy of other anti-cancer agents, including immune checkpoint inhibitors. The data and protocols presented in this guide underscore the significant potential of galunisertib as a key component of combination therapies aimed at overcoming the complex challenges posed by the tumor microenvironment. Further research and clinical investigation are warranted to fully elucidate its therapeutic benefits across a range of malignancies.

References

- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galunisertib enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. medium.com [medium.com]

- 7. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarker and Histopathology Evaluation of Patients with Recurrent Glioblastoma Treated with Galunisertib, Lomustine, or the Combination of Galunisertib and Lomustine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antiproliferative Effects of TGF-β Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Its role in cancer is notably complex and paradoxical. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor by inhibiting cell cycle progression and promoting apoptosis.[2][3] However, as cancer progresses, tumor cells often develop resistance to these cytostatic effects.[4] In advanced cancers, TGF-β can switch to a tumor-promoting role, fostering invasion, angiogenesis, metastasis, and immune evasion.[5][6] This dual functionality makes the TGF-β pathway a compelling, albeit challenging, target for anticancer therapies.[1] This guide provides an in-depth exploration of the antiproliferative effects of TGF-β inhibitors, detailing the underlying signaling pathways, experimental methodologies for their evaluation, and a summary of key quantitative data.

The TGF-β Signaling Network: Canonical and Non-Canonical Pathways

TGF-β signaling is initiated when a ligand from the TGF-β superfamily binds to a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface.[7][8] The constitutively active type II receptor (TβRII) then phosphorylates and activates the type I receptor (TβRI), which propagates the signal downstream through two main branches: the canonical Smad-dependent pathway and the non-canonical Smad-independent pathways.[9][10]

Canonical (Smad-Dependent) Pathway: This is the principal signaling route for TGF-β.[7] Upon activation, TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[7] These activated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4.[7][11] This entire Smad complex translocates into the nucleus, where it partners with other transcription factors, co-activators, or co-repressors to regulate the expression of target genes.[9] Inhibitory Smads (I-Smads), such as Smad7, act as a negative feedback loop by competing with R-Smads for receptor binding, thereby preventing their activation.[7][9]

Non-Canonical (Smad-Independent) Pathways: TGF-β receptors can also activate signaling cascades independently of Smads, including pathways like PI3K/Akt, MAPK (Erk, JNK, p38), and Rho-like GTPase signaling.[4][11][12] These pathways are crucial for modulating a diverse range of cellular responses and often crosstalk with the canonical Smad pathway.[1][2] For instance, TGF-β can activate the PI3K/Akt pathway, which is known to promote cell survival, thereby counteracting the pro-apoptotic signals that can also be initiated by TGF-β.[2][13]

Caption: Canonical (Smad-dependent) and Non-Canonical TGF-β signaling pathways.

Mechanisms of TGF-β-Mediated Antiproliferation

In normal and early-stage cancer cells, TGF-β exerts its tumor-suppressive effects primarily by inducing cell cycle arrest and apoptosis.[10][14]

-

Cell Cycle Arrest: TGF-β potently inhibits cell cycle progression, primarily by inducing a G1 phase arrest.[15][16] This is achieved through two main transcriptional events:

-

Induction of CDK Inhibitors: The Smad complex activates the transcription of cyclin-dependent kinase (CDK) inhibitors, such as p15INK4b and p21WAF1.[10][17] These proteins bind to and inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D/CDK4/6) that are necessary for the G1/S phase transition.[18]

-

Repression of c-Myc: TGF-β signaling leads to the suppression of the c-Myc proto-oncogene.[2] c-Myc is a potent driver of cell proliferation, and its downregulation contributes significantly to the G1 arrest.[2]

-

-

Induction of Apoptosis: TGF-β can also trigger programmed cell death, although the mechanisms are more context-dependent.[14] In some cell types, the TGF-β-Smad pathway can induce the expression of pro-apoptotic genes, such as the TGF-β-inducible early response gene-1 (TIEG1) and death-associated protein kinase (DAPK).[14]

Therapeutic Strategies: TGF-β Signaling Inhibitors

Given the pro-tumorigenic role of TGF-β in advanced cancers, significant effort has been invested in developing inhibitors that target this pathway.[5] These agents can be broadly categorized based on their mechanism of action.[5][19]

| Inhibitor Class | Mechanism of Action | Examples | Development Stage |

| Small Molecule Inhibitors | Typically ATP-mimetic agents that block the kinase activity of TβRI, preventing downstream Smad and non-Smad signaling.[20] | Galunisertib (LY2157299), Vactosertib (TEW-7197) | Clinical Trials[20][21][22] |

| Ligand Traps / Monoclonal Antibodies | Neutralizing antibodies or soluble receptor fusion proteins that bind to TGF-β ligands, preventing them from activating the cell surface receptors.[3][19] | Fresolimumab, AVID200 | Clinical Trials[21] |

| Antisense Oligonucleotides (ASOs) | Short, synthetic nucleic acid strands that bind to the mRNA of TGF-β, preventing its translation into protein and thereby reducing ligand production.[1][19] | Trabedersen (AP 12009) | Clinical Trials |

Experimental Protocols for Assessing Antiproliferative Effects

Evaluating the efficacy of a TGF-β inhibitor requires a suite of in vitro assays to quantify its effects on cell proliferation, cell cycle distribution, and apoptosis.

Caption: General experimental workflow for evaluating TGF-β inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the TGF-β inhibitor. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).[13]

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for their categorization into cell cycle phases.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the TGF-β inhibitor or vehicle control for a specified time (e.g., 24 hours).[23]

-

Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.[23]

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An effective antiproliferative agent is expected to cause an accumulation of cells in the G1 phase.[23]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with the TGF-β inhibitor as described for the other assays.

-

Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.[25]

-

Quantitative Data on TGF-β Inhibitor Effects

The following tables summarize representative quantitative data from studies investigating the antiproliferative effects of specific TGF-β inhibitors.

Table 1: Effect of TGF-β Inhibitors on Cell Viability (IC50 Values)

| Cell Line | Cancer Type | Inhibitor | IC50 Value | Reference |

| SCC-1T | Head and Neck Squamous Cell Carcinoma | Erlotinib (EGFR TKI) + TGF-β blockade | Significantly lower than Erlotinib alone | [13] |

| HEPG2 | Hepatocellular Carcinoma | LY2157299 | Antiproliferative effect observed | [20] |

| HEP3B | Hepatocellular Carcinoma | LY2157299 | Antiproliferative effect observed | [20] |

| 4T1 | Mammary Carcinoma | Fc:TβRII (Ligand Trap) | Reduced tumor cell viability | [26] |

Table 2: Effect of TGF-β on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| MCF10A (Mammary Epithelial) | Control | ~55% | ~30% | ~15% | [23] |

| MCF10A (Mammary Epithelial) | TGF-β1 (100 pM, 24h) | ~75% (Accumulation) | ~10% (Reduction) | ~15% | [23] |

| Mink Lung (CCl64) | TGF-β1 (1.0 ng/ml) | Significant increase over time | Significant decrease over time | Minor change | [27] |

Conclusion and Future Perspectives

Targeting the TGF-β pathway presents a rational strategy for treating advanced cancers where this cytokine has switched from a tumor suppressor to a promoter.[28] A variety of inhibitors, including small molecules, antibodies, and antisense oligonucleotides, have shown promise in preclinical models and are advancing through clinical trials.[5][21] The antiproliferative effects of these inhibitors are primarily mediated by their ability to reverse TGF-β's pro-tumorigenic functions, thereby inhibiting proliferation, inducing cell cycle arrest, and promoting apoptosis.

However, challenges remain. The ubiquitous nature of TGF-β signaling means that systemic inhibition can lead to off-target effects and toxicity.[6] Furthermore, the complex and context-dependent role of TGF-β in the tumor microenvironment, particularly its potent immunosuppressive functions, complicates therapeutic strategies.[3] Future success will likely depend on the development of more targeted therapies, the identification of predictive biomarkers to select patients most likely to respond, and the rational combination of TGF-β inhibitors with other treatments, such as chemotherapy, targeted therapy, and immunotherapy, to achieve synergistic antitumor effects.[19][22]

References

- 1. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]

- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor beta - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The Anti-proliferative Function of the TGF-β1 Signaling Pathway Involves the Repression of the Oncogenic TBX2 by Its Homologue TBX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of TGF-beta-induced cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 22. Efficacy of therapies targeting TGF-β in solid tumors: a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 25. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]

- 26. Blockade of TGF-beta inhibits mammary tumor cell viability, migration, and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. TGF-beta antiproliferative effects in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Novel TGF-β Receptor Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel Transforming Growth Factor-β (TGF-β) receptor kinase inhibitors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, most notably in cancer, where it can paradoxically act as both a tumor suppressor in early stages and a promoter of metastasis and immune evasion in advanced stages.[5][6] The TGF-β signal is transduced by a heteromeric complex of type I (TβRI) and type II (TβRII) serine/threonine kinase receptors.[4][7][8] Upon ligand binding, TβRII phosphorylates and activates TβRI, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3.[4][8] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.[2][8] Consequently, inhibiting the kinase activity of TβRI (also known as ALK5) has emerged as a promising therapeutic strategy.[9][10]

This guide will delve into the specifics of small molecule inhibitors targeting TGF-β receptor kinases, presenting comparative data on their potency and providing detailed methodologies for their evaluation.

Quantitative Data Summary of Novel TGF-β Receptor Kinase Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic parameters of several key TGF-β receptor kinase inhibitors. This data is crucial for comparing the efficacy and drug-like properties of these compounds.

Table 1: In Vitro Potency of TGF-β Receptor Kinase Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| Galunisertib (LY2157299) | TGF-βRI (ALK5) | 56 | Kinase Assay | [7][11][12] |

| TGF-βRI (ALK5) | 172 | Kinase Assay | [13] | |

| ALK4 | 77.7 | Kinase Assay | ||

| Vactosertib (TEW-7197) | ALK5 | 11 | Kinase Assay | [3] |

| ALK5 | 12.9 | Kinase Assay | [14][15][16] | |

| ALK4 | 13 | Kinase Assay | [3] | |

| ALK4 | 17.3 | Kinase Assay | [14][16] | |

| ALK2 | 17.3 | Kinase Assay | [14][16] | |

| RepSox | ALK5 (autophosphorylation) | 4 | Kinase Assay | [4][10][17][18][19] |

| ALK5 (ATP binding) | 23 | Kinase Assay | [17][19][20] | |

| TGF-β induced cellular activity | 18 | Luciferase Reporter Assay | [17] | |

| SB-431542 | ALK5 | 94 | Kinase Assay | [1][21] |

| ALK4 | 140 | Kinase Assay | [21] | |

| ALK7 | >10,000 | Kinase Assay | [1] | |

| A-83-01 | ALK5 | 12 | Transcriptional Assay | [6][8][9][22][23] |

| ALK4 | 45 | Transcriptional Assay | [6][8][9][22][23] | |

| ALK7 | 7.5 | Transcriptional Assay | [6][8][9][22][23] |

Table 2: Pharmacokinetic Parameters of Selected TGF-β Receptor Kinase Inhibitors in Humans

| Inhibitor | Dose | Tmax (h) | t1/2 (h) | CL/F (L/h) | Vd/F (L) | Bioavailability (%) | Reference(s) |

| Galunisertib | 150 mg (single dose) | ~4 | 8.6 | - | - | - | [2][24] |

| Vactosertib | 30-340 mg (single dose) | 1.2 | 3.2 | 29 | 133 | 51 (in rats) | [5][25][26][27] |

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The canonical TGF-β/Smad signaling pathway and the point of inhibition.

Caption: A generalized workflow for the discovery and development of TGF-β receptor kinase inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and development of TGF-β receptor kinase inhibitors.

In Vitro TGF-β Receptor Kinase Assay (Kinase Activity)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of TβRI (ALK5). A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human TGFβR1 (ALK5) enzyme

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]

-

Test compounds (inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates (low volume, white)

-

Plate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound at various concentrations or DMSO as a vehicle control.

-

Add 2 µl of ALK5 enzyme diluted in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing MBP and ATP at a final concentration typically near the Km for ATP).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[3]

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-Smad2/3 Western Blot Assay

Objective: To assess the ability of an inhibitor to block TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.

Materials:

-

A suitable cell line responsive to TGF-β (e.g., HaCaT, A549, or NRK-49F cells)

-

Cell culture medium and supplements

-

Recombinant Human TGF-β1

-

Test compounds (inhibitors)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-24 hours, if necessary, to reduce basal signaling.

-

Pre-incubate the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Collect the lysate and centrifuge to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Smad2/3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal.

-

Quantify the band intensities. Normalize the phospho-Smad signal to the total Smad or loading control signal.

-

TGF-β-Responsive Luciferase Reporter Assay

Objective: To measure the effect of inhibitors on TGF-β-induced transcriptional activity.

Materials:

-

Cells suitable for transfection (e.g., HEK293T, HaCaT)

-

A control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

Recombinant Human TGF-β1.

-

Test compounds (inhibitors).

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Transfection:

-

Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla control plasmid.

-

Allow the cells to express the plasmids for 24 hours.

-

-

Treatment:

-

Pre-treat the transfected cells with the test compounds or DMSO for 1 hour.

-

Stimulate the cells with TGF-β1 for 16-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity by TGF-β1 and the percentage of inhibition by the test compounds.

-

Determine the IC50 value.

-

In Vivo Efficacy in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a TGF-β receptor kinase inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line (e.g., a lung, breast, or pancreatic cancer line known to be responsive to TGF-β).

-

Matrigel (optional, for subcutaneous injection).

-

Test inhibitor formulated for in vivo administration (e.g., oral gavage).

-

Vehicle control.

-

Calipers for tumor measurement.

-

Anesthesia and euthanasia supplies.

-

Animal care facility compliant with ethical guidelines.

Procedure:

-

Tumor Implantation:

-

Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the test inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

-

-

Monitoring:

-